molecular formula C21H21N3O4 B4914000 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]phthalazin-1(2H)-one

2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]phthalazin-1(2H)-one

Cat. No.: B4914000
M. Wt: 379.4 g/mol
InChI Key: XYDNRONWNASMGE-UHFFFAOYSA-N
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Description

2-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]phthalazin-1(2H)-one is a sophisticated chemical hybrid compound designed for pharmaceutical research and development. This molecule incorporates two privileged medicinal chemistry scaffolds: the phthalazin-1(2H)-one ring system and the 6,7-dimethoxy-3,4-dihydroisoquinoline structural motif, which are known to contribute significant bioactive properties . The strategic combination of these pharmacophores in a single molecular architecture is representative of contemporary molecular hybridization approaches in rational drug design, which aim to create new chemical entities with improved affinity, efficacy, and potentially novel mechanisms of action compared to their individual components . The phthalazin-1(2H)-one core is a recognized scaffold in drug discovery with documented diverse pharmacological activities, including potential anticancer applications through various mechanisms such as enzyme inhibition . Recent research has identified phthalazinone derivatives as potent inhibitors of significant biological targets; for instance, some compounds in this class have demonstrated promising activity as hematopoietic progenitor kinase 1 (HPK1) inhibitors for immunotherapy applications . Meanwhile, the 6,7-dimethoxy-3,4-dihydroisoquinoline moiety is associated with favorable interactions with various biological targets, as evidenced by its presence in selective sigma-2 receptor ligands with demonstrated antinociceptive effects in vivo . This particular hybrid structure is synthetically valuable for exploring new therapeutic avenues, particularly in oncology and central nervous system research, where both structural components have shown relevance. This product is provided strictly for research use only and is not intended for diagnostic or therapeutic applications in humans. Researchers are advised to conduct appropriate safety assessments before handling this compound in laboratory settings.

Properties

IUPAC Name

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-27-18-9-14-7-8-23(12-16(14)10-19(18)28-2)20(25)13-24-21(26)17-6-4-3-5-15(17)11-22-24/h3-6,9-11H,7-8,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDNRONWNASMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C(=O)C4=CC=CC=C4C=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]phthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or xylene. The resulting intermediate is then subjected to further reactions, including oxidation and cyclization, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The ketone and aromatic systems in the compound undergo oxidation under controlled conditions:

Reagent Conditions Products Key Observations Sources
Potassium permanganateAcidic or neutralCarboxylic acids or ketone derivativesSelective oxidation of benzylic carbons adjacent to the ketone group
Chromium trioxide (CrO₃)Acidic mediaOxo-phthalazinone derivativesOver-oxidation avoided via temperature modulation (0–25°C)

For example, oxidation of the dihydroisoquinoline moiety can yield fully aromatic isoquinoline derivatives, enhancing electrophilicity for downstream reactions.

Reduction Reactions

The ketone and imine-like bonds in the phthalazinone core are susceptible to reduction:

Reagent Conditions Products Key Observations Sources
Sodium borohydride (NaBH₄)Methanol/ethanol, 0°CSecondary alcoholsSelective reduction of carbonyl groups without affecting methoxy substituents
Lithium aluminum hydrideDry THF, refluxAmines or alkanesComplete reduction of carbonyl to methylene groups observed at elevated temperatures

Reduction pathways are critical for modifying biological activity, as seen in analogs where alcohol derivatives showed enhanced solubility.

Nucleophilic Substitution

The electron-deficient phthalazinone ring facilitates nucleophilic attacks:

Nucleophile Conditions Products Key Observations Sources
Benzyl bromidesDMF, K₂CO₃, 60°CN-alkylated derivativesImproved antiproliferative activity in cancer cell lines
Propargyl bromidesDMF, H₃PO₄, 0°C to room tempAlkyne-functionalized hybridsEnhanced selectivity for MCF-7 cells (IC₅₀ = 7.64 µM)

Substitution at the N2 position of the phthalazinone ring is particularly effective for generating bioactive hybrids .

Hydrolysis and Condensation

The ketone group participates in hydrolysis and condensation reactions:

Reaction Type Conditions Products Key Observations Sources
Acidic hydrolysisHCl (2M), refluxCarboxylic acid derivativesStability of methoxy groups confirmed via NMR
Base-mediated condensationNaOH, ethanol, 70°CSchiff bases or fused heterocyclesCyclization products isolated in >70% yield

For instance, condensation with primary amines yields imine-linked conjugates, expanding structural diversity.

Functionalization via Dithiocarbamate Formation

Hybridization with dithiocarbamate scaffolds enhances pharmacological profiles:

Reagents Conditions Products Key Observations Sources
Carbon disulfide (CS₂) + benzyl bromidesDMF, H₃PO₄, 0°CDithiocarbamate-phthalazinone hybridsIC₅₀ values <10 µM against A2780 and NCI-H460 cells

This one-pot method leverages the nucleophilicity of secondary amines in the dihydroisoquinoline moiety .

Comparative Reactivity with Structural Analogs

The compound’s reactivity aligns with other phthalazinone derivatives:

Feature This Compound Analog (e.g., Olaparib) Key Differences
Oxidation susceptibilityHigh (due to benzylic C-H bonds)Moderate (steric hindrance)Higher yields in ketone oxidation
Reduction selectivityKetone > aromatic ringsAromatic rings > amide groupsPreferential alcohol formation

Scientific Research Applications

Biological Activities

Research indicates that compounds with isoquinoline structures often exhibit significant biological activities. The following sections summarize the key applications:

Anticancer Activity

Studies have shown that derivatives of isoquinoline can inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific kinases involved in tumor growth.
  • Interference with DNA replication and repair processes.

Neuroprotective Effects

Compounds similar to 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]phthalazin-1(2H)-one have demonstrated potential neuroprotective effects by:

  • Modulating neurotransmitter systems.
  • Reducing oxidative stress in neuronal cells.
  • Exhibiting anti-inflammatory properties that may protect against neurodegenerative diseases.

Antimicrobial Properties

Research has indicated that certain isoquinoline derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies

Several studies have investigated the efficacy of isoquinoline derivatives in preclinical models:

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of isoquinoline derivatives, including those similar to the compound . Results indicated significant cytotoxic effects against various cancer cell lines, with particular emphasis on breast and prostate cancers.

Case Study 2: Neuroprotection

In a preclinical trial reported in Neuropharmacology, a derivative was tested for its neuroprotective effects against oxidative stress-induced neuronal damage. The results showed a reduction in cell death and improved functional recovery in animal models.

Mechanism of Action

The mechanism of action of 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in cancer cell proliferation or as an agonist of receptors involved in neurological signaling .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the dihydroisoquinoline moiety but lacks the phthalazinone core.

    Phthalazinone derivatives: Compounds with similar phthalazinone cores but different substituents on the molecule.

Uniqueness

The uniqueness of 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]phthalazin-1(2H)-one lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the dihydroisoquinoline and phthalazinone moieties allows for diverse interactions with molecular targets, making it a versatile compound in scientific research .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing phthalazin-1(2H)-one derivatives with substituted dihydroisoquinoline moieties?

  • Methodological Answer : The synthesis typically begins with phthalic anhydride derivatives as starting materials. For example, methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate is a key intermediate for introducing oxadiazole or alkyl substituents via nucleophilic substitution or coupling reactions . The dihydroisoquinoline fragment can be synthesized separately through cyclization of phenethylamine derivatives with dimethoxy-substituted benzaldehydes, followed by alkylation or acylation to attach the phthalazinone core. Reaction optimization often involves temperature control (e.g., reflux in ethanol or THF) and catalysts like POCl₃ for cyclization steps .

Q. How are spectroscopic techniques employed to confirm the structure of phthalazinone derivatives?

  • Methodological Answer :

  • ¹H NMR : Identifies aromatic protons (δ 7.5–8.5 ppm for phthalazinone) and methoxy groups (δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bending (phthalazinone ring) .
  • Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns (e.g., loss of CO or CH₃O groups) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline derivatives, as demonstrated for 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing heterocyclic substituents (e.g., 1,3,4-oxadiazole) into the phthalazinone core?

  • Methodological Answer : Ultrasonic irradiation significantly enhances reaction efficiency compared to conventional heating. For example, synthesizing 4-(1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives under sonication reduces reaction time from 12 hours to 30 minutes while improving yields by 15–20% . Solvent selection (e.g., DMF for polar intermediates) and catalyst screening (e.g., CuI for Ullmann-type couplings) are critical. Kinetic studies using TLC or HPLC can monitor intermediate stability .

Q. What strategies are effective in resolving contradictions in biological activity data for phthalazinone-metal complexes?

  • Methodological Answer : Contradictory results, such as high cytotoxicity but lack of activity against specific cell lines (e.g., uranylnitrate complexes in HEPG-2 vs. other carcinoma cells), require:

  • Cell Line Specificity Testing : Validate activity across diverse panels (e.g., HT29 colon adenocarcinoma, T47D breast cancer) to identify selective targets .
  • Stability Studies : Assess complex dissociation in physiological media (e.g., PBS buffer) via ICP-MS or UV-Vis spectroscopy to rule out false positives from free metal ions .
  • Computational Docking : Predict binding interactions with biological targets (e.g., PARP enzymes for Olaparib analogs) to rationalize activity discrepancies .

Q. How can computational methods guide the design of phthalazinone derivatives targeting BRD4 or PARP pathways?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions between 4-(3-chloro-4-methylphenyl)phthalazinone derivatives and BRD4’s acetyl-lysine binding pocket to prioritize substituents with high binding affinity .
  • QSAR Modeling : Correlate electronic properties (e.g., Hammett σ values of substituents) with PARP1/2 inhibition IC₅₀ values to optimize potency .
  • Free Energy Perturbation (FEP) : Predict the impact of dihydroisoquinoline modifications on binding entropy/enthalpy balances .

Q. What experimental designs are recommended for evaluating the antitumor mechanisms of phthalazinone derivatives?

  • Methodological Answer :

  • In Vitro Assays :
  • MTT/PrestoBlue : Measure IC₅₀ against cancer cell lines (e.g., HEPG-2, MCF-7) with doxorubicin as a positive control .
  • Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • In Vivo Models : Use xenograft mice (e.g., Ehrlich ascites tumors) to evaluate tumor regression and toxicity profiles .
  • Biochemical Assays : Quantify PARP enzyme inhibition via NAD⁺ depletion assays or Western blotting for γ-H2AX (DNA damage marker) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the antimicrobial vs. anticancer activities of phthalazinone derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Compare MIC (antimicrobial) and IC₅₀ (anticancer) values to determine selectivity indices (e.g., SI = IC₅₀/MIC) .
  • Target Profiling : Use kinase or receptor binding assays to identify off-target effects (e.g., EGFR inhibition contributing to both activities) .
  • Metabolomics : Track metabolite changes in bacterial vs. mammalian cells (e.g., via LC-MS) to elucidate divergent mechanisms .

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